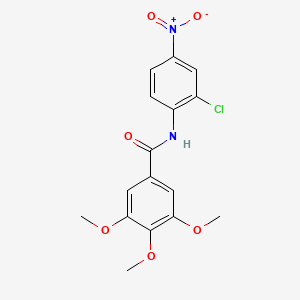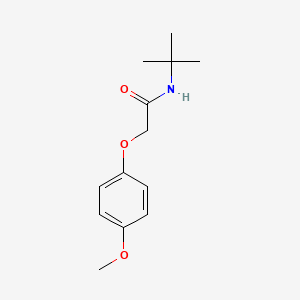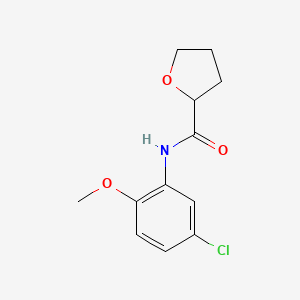
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide, also known as CNP-TMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities.
作用机制
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of protein kinases, which are key regulators of cell growth and division. By inhibiting these enzymes, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and specificity. Because N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide selectively inhibits certain enzymes and signaling pathways, it can be used to study the specific roles of these molecules in various biological processes. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
However, there are also some limitations to using N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in lab experiments. One of the main limitations is its potential toxicity. N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to be toxic to some cell types at high concentrations, which could limit its usefulness in certain experiments. Additionally, the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is not fully understood, which could make it difficult to interpret some experimental results.
未来方向
There are a number of future directions for research on N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide. One area of focus is the development of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide-based anticancer drugs. Researchers are currently exploring different formulations and delivery methods for N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide to improve its efficacy and reduce potential toxicity. Additionally, researchers are exploring the potential applications of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in other areas of medicine, such as the treatment of neurodegenerative diseases and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide and its potential side effects in humans.
合成方法
The synthesis of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-chloro-4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide as a yellow crystalline solid. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.
科学研究应用
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-12-5-4-10(19(21)22)8-11(12)17/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUVRSGGLVINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B5030230.png)
![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)